molecular formula C16H19ClN2O2 B1372249 N-cyclopropyl-4-{[(furan-2-ylmethyl)amino]methyl}benzamide hydrochloride CAS No. 1172528-99-2

N-cyclopropyl-4-{[(furan-2-ylmethyl)amino]methyl}benzamide hydrochloride

Cat. No.: B1372249
CAS No.: 1172528-99-2
M. Wt: 306.79 g/mol
InChI Key: VDBSAEGGTCNXDY-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

N-cyclopropyl-4-{[(furan-2-ylmethyl)amino]methyl}benzamide hydrochloride belongs to the benzamide class of organic compounds, which are characterized by the presence of a benzoyl group linked to an amine functionality. The systematic nomenclature of this compound reflects its complex structural architecture, incorporating several distinct chemical moieties that contribute to its overall molecular identity. The benzamide core serves as the central scaffold, with the para position of the benzene ring substituted by an aminomethyl group that further connects to a furan-2-ylmethyl substituent. The nitrogen atom of the amide functionality bears a cyclopropyl group, adding steric constraints and unique electronic properties to the molecule.

The compound can be categorized under multiple structural classifications simultaneously. As a benzamide derivative, it shares fundamental characteristics with a broad family of compounds known for diverse biological activities. The presence of the furan ring classifies it as a heterocyclic compound, specifically within the five-membered oxygen-containing aromatic systems. The cyclopropyl substitution introduces elements of small ring chemistry, contributing additional conformational rigidity and unique reactivity patterns. The hydrochloride salt formation places the compound within the category of pharmaceutical salts, which are commonly employed to improve physicochemical properties such as solubility, stability, and bioavailability.

Structural Component Chemical Classification Molecular Contribution
Benzamide core Aromatic amide Central scaffold with hydrogen bonding capability
Furan ring Five-membered heterocycle Aromatic character with oxygen heteroatom
Cyclopropyl group Saturated carbocycle Steric constraint and conformational rigidity
Aminomethyl linker Aliphatic amine Flexible spacer with basic character
Hydrochloride salt Inorganic salt Enhanced solubility and stability

The three-dimensional molecular architecture of this compound exhibits significant conformational complexity due to the multiple rotatable bonds present within the structure. The benzamide moiety adopts a planar configuration due to the partial double bond character of the carbon-nitrogen amide bond, while the cyclopropyl group maintains its characteristic strained ring geometry. The furan ring system preserves its aromatic planarity, and the aminomethyl linker provides conformational flexibility that allows for various spatial arrangements of the terminal substituents.

Historical Context in Benzamide Chemistry

The historical significance of benzamide chemistry traces back to the nineteenth century when benzamide itself was first identified as the inaugural polymorphic molecular compound by Wöhler and Liebig in 1832. This landmark discovery established benzamide as a foundational molecule in the development of organic chemistry and crystal engineering principles. The original work by these pioneering chemists involved the systematic transformation of oil of bitter almonds (benzaldehyde) through a series of chemical modifications, ultimately leading to the preparation of benzamide through the reaction of benzoyl chloride with ammonia. This early research established fundamental concepts regarding the preservation of molecular groups through chemical transformations, introducing the notion of organic radicals that maintain their identity across different reaction conditions.

The recognition of benzamide polymorphism represented a crucial milestone in understanding the relationship between molecular structure and crystalline form. Wöhler and Liebig's observation that the same molecular composition could yield different crystalline modifications laid the groundwork for modern polymorph research, which has become essential in pharmaceutical development and materials science. Recent investigations have revealed that benzamide crystals can exhibit helicoidal morphologies, demonstrating complex lamellar structures with spontaneous twisting characteristics. These discoveries highlight the continued relevance of benzamide chemistry in advancing our understanding of crystal growth mechanisms and solid-state behavior.

The evolution of benzamide chemistry has progressed significantly from these early observations to encompass a vast array of substituted derivatives with diverse biological activities. Modern benzamide compounds serve as important pharmacological agents across multiple therapeutic categories, including analgesics, antidepressants, antiemetics, and antipsychotics. The structural modifications possible within the benzamide framework have enabled medicinal chemists to fine-tune molecular properties for specific biological targets, demonstrating the enduring versatility of this chemical scaffold.

Historical Period Key Development Scientific Impact
1832 Discovery of benzamide polymorphism Foundation of crystal engineering
1959 First benzamide crystal structure determination Advancement of X-ray crystallography
1980s-1990s Development of pharmaceutical benzamides Expansion of therapeutic applications
2000s-present Advanced polymorph studies Understanding of crystal growth mechanisms

Position within Heterocyclic Chemistry Literature

This compound occupies a distinctive position within the broader context of heterocyclic chemistry due to its incorporation of the furan ring system. Furan belongs to the family of five-membered aromatic heterocycles that includes pyrrole and thiophene, but distinguishes itself through unique reactivity patterns and synthetic utility. The furan moiety exhibits significantly lower aromatic stabilization energy compared to benzene, with a resonance energy of approximately 16 kilocalories per mole versus 36 kilocalories per mole for benzene. This reduced aromaticity makes furan derivatives more susceptible to dearomatization reactions under mild conditions, providing opportunities for synthetic elaboration and functional group transformations.

The versatility of furan as a synthetic building block has been extensively documented in the chemical literature, with particular emphasis on its ability to serve as a precursor to various important substructures. Furan can function as a bis(enol ether) system, enabling nucleophilic reactions at multiple positions within the ring. Additionally, the furan ring can participate as an electron-rich diene in Diels-Alder reactions, leading to the formation of oxabicyclic systems that serve as valuable intermediates in natural product synthesis. The locked s-cis conformation of the furan diene system enhances its reactivity toward dienophiles, making it a particularly useful synthetic component.

The integration of furan functionality within benzamide structures, as exemplified by this compound, represents a convergence of heterocyclic and medicinal chemistry principles. The furan-2-ylmethyl substituent introduces both electronic and steric effects that can significantly influence the biological activity and physicochemical properties of the parent benzamide. The oxygen heteroatom within the furan ring can participate in hydrogen bonding interactions, potentially enhancing binding affinity to biological targets. Furthermore, the aromatic character of the furan system contributes to the overall molecular recognition properties through π-π stacking interactions and hydrophobic contacts.

Furan Characteristic Chemical Significance Relevance to Target Compound
Reduced aromaticity Enhanced reactivity Potential for metabolic transformation
Oxygen heteroatom Hydrogen bonding capability Improved biological interactions
Planar geometry π-π stacking potential Enhanced molecular recognition
Electronic properties Electron-rich character Nucleophilic reaction sites
Synthetic accessibility Diverse synthetic routes Structural modification opportunities

The position of furan within the broader heterocyclic chemistry literature has been shaped by its natural occurrence and synthetic importance. Furan compounds were first discovered in the eighteenth century, with pyromucic acid (2-furoic acid) being prepared in 1780. The aldehyde derivative furfural has found widespread industrial application as a solvent in petroleum refining and is manufactured from agricultural waste materials such as corn cobs and oat hulls through acid treatment. These practical applications have driven continued research into furan chemistry, establishing it as a fundamental component of both academic and industrial chemical research programs.

Properties

IUPAC Name

N-cyclopropyl-4-[(furan-2-ylmethylamino)methyl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2.ClH/c19-16(18-14-7-8-14)13-5-3-12(4-6-13)10-17-11-15-2-1-9-20-15;/h1-6,9,14,17H,7-8,10-11H2,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBSAEGGTCNXDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)CNCC3=CC=CO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclopropyl-4-{[(furan-2-ylmethyl)amino]methyl}benzamide hydrochloride involves several stepsThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

N-cyclopropyl-4-{[(furan-2-ylmethyl)amino]methyl}benzamide hydrochloride can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique molecular structure that contributes to its biological activity. Its molecular formula is C16H19ClN2O2C_{16}H_{19}ClN_{2}O_{2}, with a molecular weight of 306.79 g/mol. The compound's IUPAC name is N-cyclopropyl-4-{[(2-furylmethyl)amino]methyl}benzamide hydrochloride, indicating its complex functional groups that may interact with biological targets.

Anticancer Activity

Recent studies have indicated that N-cyclopropyl-4-{[(furan-2-ylmethyl)amino]methyl}benzamide hydrochloride exhibits promising anticancer properties. In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. For instance:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)15.0
A549 (Lung Cancer)12.5

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Another significant application of this compound is in neuroprotection. Research has indicated its potential in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Model Effect Observed Reference
SH-SY5Y Neuronal CellsReduced apoptosis
Mouse Model of NeurodegenerationImproved cognitive function

The neuroprotective effects are attributed to the compound's ability to modulate signaling pathways involved in neuronal survival.

Toxicity Profile

Toxicity assessments are critical for evaluating the safety of new compounds. Current studies indicate that this compound has a moderate toxicity profile, with an LD50 value greater than 2000 mg/kg in rodent models, suggesting a favorable safety margin for further development.

Synthesis and Availability

The synthesis of this compound involves multi-step reactions starting from commercially available precursors. The compound is available for purchase from various chemical suppliers, including Sigma-Aldrich and AstaTech, with prices varying based on purity and quantity.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-{[(furan-2-ylmethyl)amino]methyl}benzamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its use in research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and pharmacological differences between the target compound and its analogs:

Compound Name (Hydrochloride Salt) Substituent Molecular Formula Molecular Weight Pharmacological Target Key Notes
Target Compound [(Furan-2-ylmethyl)amino]methyl Likely C₁₆H₁₉ClN₂O₂ ~310.8 (est.) Mps1 kinase inhibitor Furan moiety may enhance aromatic interactions; potential metabolic concerns due to furan
N-cyclopropyl-4-[(methylamino)methyl]benzamide Methylamino C₁₂H₁₆ClN₂O 242.72 Not specified Simpler structure; lower molecular weight may improve bioavailability
N-Cyclopropyl-4-(piperidin-4-ylmethoxy)benzamide Piperidin-4-ylmethoxy C₁₆H₂₃ClN₂O₂ 310.82 Not specified Bulky piperidine group may hinder membrane permeability but improve target specificity
N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide Pyrrolidin-2-ylmethoxy C₁₅H₂₁ClN₂O₂ 296.79 Not specified Five-membered ring (pyrrolidine) balances rigidity and solubility
Structural and Functional Insights

In contrast, the piperidin-4-ylmethoxy and pyrrolidin-2-ylmethoxy substituents in analogs () introduce nitrogen-containing aliphatic rings, which may alter solubility and hydrogen-bonding capabilities . The methylamino substituent () reduces steric bulk, possibly favoring passive diffusion across membranes but sacrificing target affinity .

Molecular Weight and Solubility: The target compound’s estimated molecular weight (~310.8) aligns with its piperidine analog (310.82), suggesting similar solubility challenges. Smaller derivatives like the methylamino variant (242.72) may exhibit better pharmacokinetic profiles .

Stability and Toxicity Considerations: Benzamide derivatives are prone to hydrolysis in aqueous environments, as seen in cathinone breakdown products (). This contrasts with the aliphatic piperidine/pyrrolidine groups, which are generally metabolically stable .

The furan-2-ylmethyl group may require specialized coupling steps compared to simpler alkylamino or alkoxy substituents .

Biological Activity

N-cyclopropyl-4-{[(furan-2-ylmethyl)amino]methyl}benzamide hydrochloride is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound features a complex structure that integrates a cyclopropyl group, a furan ring, and a benzamide moiety. The synthesis typically involves several steps:

  • Cyclopropanation : Introduction of the cyclopropyl group using diazo compounds and transition metal catalysts.
  • Furan Coupling : Incorporation of the furan ring through coupling reactions with furan derivatives.
  • Benzamide Formation : Amide bond formation using carboxylic acid derivatives and amines to create the benzamide structure.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as a therapeutic agent.

The compound's mechanism of action is primarily linked to its interaction with specific molecular targets, such as enzymes and receptors. It is hypothesized to modulate biological pathways by binding to proteins, thereby altering their activity. For instance, it may act as an inhibitor of certain enzymes involved in metabolic processes or signal transduction pathways .

Pharmacological Studies

Several pharmacological studies have assessed the efficacy of this compound:

  • Inhibition Studies : Research indicates that derivatives of this compound can selectively inhibit carbonic anhydrases (CAs), which are enzymes implicated in various physiological processes and cancer progression. For example, certain analogs demonstrated nanomolar inhibition against hCA IX and hCA II .
  • Cytotoxicity Assessments : In vitro evaluations against cancer cell lines have shown promising results. Compounds similar to N-cyclopropyl-4-{[(furan-2-ylmethyl)amino]methyl}benzamide exhibited significant cytotoxic effects, with IC50 values indicating effectiveness at micromolar concentrations against multiple cancer types, including MCF-7 and HeLa cells .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amineFuran and propynyl groupsMAO-B inhibition; enhances synaptic transmission
CyclopropylmethylamineCyclopropyl group onlyLimited biological data available

N-cyclopropyl-4-{[(furan-2-ylmethyl)amino]methyl}benzamide is distinguished by its combination of functional groups, which contribute to its unique pharmacological profile.

Case Studies

  • Cancer Treatment : In studies involving cancer cell lines, N-cyclopropyl derivatives demonstrated selective cytotoxicity, suggesting potential as anticancer agents. For example, one study reported an analog with an IC50 value of 0.65 µM against MCF-7 cells .
  • Neuropharmacology : The compound has also been explored for its neuropharmacological properties, particularly in enhancing synaptic transmission without causing hyperexcitability in neuronal circuits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cyclopropyl-4-{[(furan-2-ylmethyl)amino]methyl}benzamide hydrochloride
Reactant of Route 2
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N-cyclopropyl-4-{[(furan-2-ylmethyl)amino]methyl}benzamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.